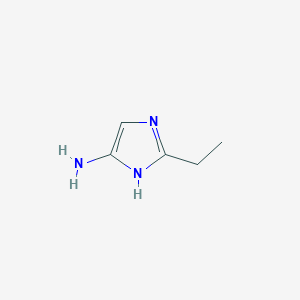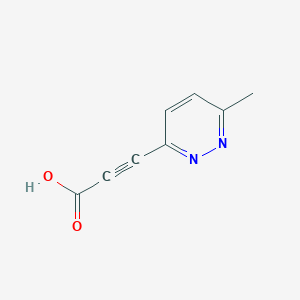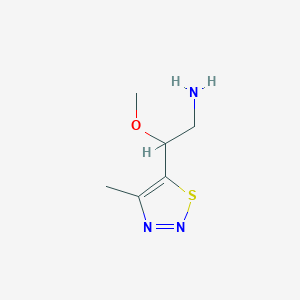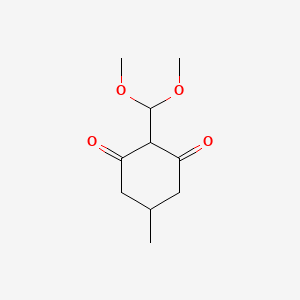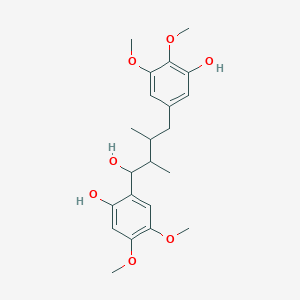
3-Tert-butylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butylpyrrolidin-3-ol is a chemical compound with the molecular formula C8H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound has garnered attention due to its unique physical, chemical, and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
One effective preparation method for 3-Tert-butylpyrrolidin-3-ol involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp. This process yields (S)-1-benzoyl-3-pyrrolidinol, which can be further converted to 3-pyrrolidinol and its derivatives through chemical reactions . Another classical method for the preparation of five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microbial hydroxylation and stereoselective enzymatic esterification suggests potential scalability for industrial applications .
化学反応の分析
Types of Reactions
3-Tert-butylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions
Common reagents for the hydroxylation of pyrrolidine derivatives include microbial strains like Aspergillus sp. and commercial lipases for stereoselective esterification . Other reagents may include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions include optically-active 3-pyrrolidinol and its derivatives, which are valuable chiral building blocks for pharmaceuticals .
科学的研究の応用
3-Tert-butylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of various bioactive molecules.
Biology: The compound’s unique properties make it useful in studying enzyme-catalyzed reactions and microbial transformations.
Medicine: Its derivatives are used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound’s potential for industrial-scale production makes it valuable for large-scale synthesis of chiral intermediates.
作用機序
The mechanism of action of 3-Tert-butylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins like Akt, influencing various biological processes . The exact mechanism may vary depending on the specific derivative and its target.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Tert-butylpyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Uniqueness
This compound is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
3-tert-butylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)8(10)4-5-9-6-8/h9-10H,4-6H2,1-3H3 |
InChIキー |
NWJWKBSTUFVBQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1(CCNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



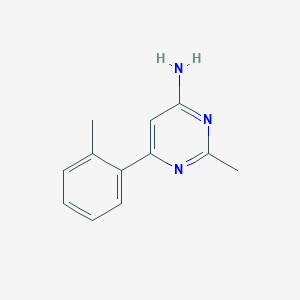
![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13319965.png)



